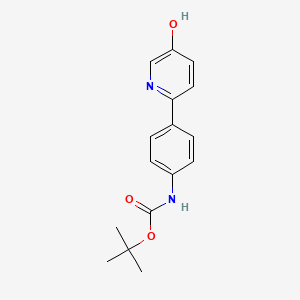

2-(4-BOC-Aminophenyl)-5-hydroxypyridine

説明

2-(4-BOC-Aminophenyl)-5-hydroxypyridine is a heterocyclic compound featuring a hydroxypyridine core substituted with a 4-(tert-butoxycarbonylamino)phenyl group. The BOC (tert-butoxycarbonyl) group serves as a protective moiety for the amine, enhancing stability during synthetic processes. This compound is primarily utilized as an intermediate in pharmaceutical and organic synthesis, particularly in the development of kinase inhibitors and peptide mimetics. Its molecular formula is C₁₆H₁₇N₂O₃, with a molecular weight of 285.32 g/mol .

特性

IUPAC Name |

tert-butyl N-[4-(5-hydroxypyridin-2-yl)phenyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O3/c1-16(2,3)21-15(20)18-12-6-4-11(5-7-12)14-9-8-13(19)10-17-14/h4-10,19H,1-3H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLXZKCUVPCZEKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=NC=C(C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-BOC-Aminophenyl)-5-hydroxypyridine typically involves the protection of the amino group with a BOC group followed by the introduction of the hydroxyl group on the pyridine ring. One common method involves the reaction of 4-aminophenylboronic acid with tert-butyl dicarbonate (BOC2O) to form 4-BOC-aminophenylboronic acid. This intermediate is then coupled with 5-hydroxypyridine using a Suzuki-Miyaura cross-coupling reaction, which is facilitated by a palladium catalyst .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization and chromatography.

化学反応の分析

Types of Reactions

2-(4-BOC-Aminophenyl)-5-hydroxypyridine can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The nitro group (if present) can be reduced to an amine.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Substitution: Acidic conditions using trifluoroacetic acid (TFA) to remove the BOC group.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of various substituted amines depending on the reactants used.

科学的研究の応用

2-(4-BOC-Aminophenyl)-5-hydroxypyridine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Employed in the study of enzyme mechanisms and as a probe for biological assays.

Medicine: Potential use in the development of pharmaceuticals due to its ability to interact with biological targets.

Industry: Utilized in the production of specialty chemicals and materials

作用機序

The mechanism of action of 2-(4-BOC-Aminophenyl)-5-hydroxypyridine involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the BOC-protected amine can be deprotected to reveal a reactive amine group that can interact with enzymes or receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects .

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Effects on the Phenyl Ring

2-(4-BOC-Aminophenyl)phenol

- Structure: Replaces the hydroxypyridine with a phenol group.

- However, the phenol group enhances solubility in polar solvents compared to hydroxypyridine derivatives.

- Applications : Primarily used in coupling reactions due to its reactive hydroxyl group. Available at 95% purity in commercial settings .

2-(2,5-Difluorophenyl)-5-hydroxypyridine

- Structure: Features a difluorophenyl group instead of BOC-aminophenyl.

- Properties : Fluorine atoms increase lipophilicity (logP ~2.1) and metabolic stability, making this compound more suitable for in vivo studies. The electron-withdrawing fluorine atoms also reduce the basicity of the hydroxypyridine nitrogen.

- Applications : Investigated in fluorinated drug candidates for CNS disorders due to enhanced blood-brain barrier penetration .

Core Heterocycle Modifications

(4-BOC-Aminophenyl)boronic Acid Pinacol Ester

- Structure : Replaces hydroxypyridine with a boronic acid ester.

- Properties: The boronic acid group enables participation in Suzuki-Miyaura cross-coupling reactions, a key step in synthesizing biaryl structures. However, the BOC-aminophenyl group retains its protective role, ensuring amine stability during synthesis.

- Molecular Weight : 319.18 g/mol (vs. 285.32 g/mol for the target compound) .

2-[3-(Cyclopropylaminocarbonyl)phenyl]-5-hydroxypyridine

- Structure: Substitutes BOC-aminophenyl with a cyclopropylaminocarbonyl group.

- The carbamate moiety (-NHCO-) may alter hydrogen-bonding interactions compared to the BOC group .

Functional Group Comparisons

Fmoc-4-(Boc-amino)-L-phenylalanine

- Structure : Dual protection with Fmoc and BOC groups on a phenylalanine backbone.

- Properties : The Fmoc group (fluorenylmethyloxycarbonyl) is base-labile, whereas BOC is acid-labile. This dual protection allows orthogonal deprotection strategies in peptide synthesis.

- Molecular Weight : 502.56 g/mol , significantly higher due to the peptide backbone .

Key Data Tables

Table 1: Structural and Physicochemical Comparisons

Research Findings and Trends

- Synthetic Efficiency: Derivatives with electron-withdrawing groups (e.g., -Cl, -NO₂) on the phenyl ring exhibit lower yields (~60–70%) due to steric and electronic challenges, as seen in hexahydroquinoline derivatives .

- Biological Activity : Hydroxypyridine analogs with fluorine substitutions show enhanced antimicrobial activity (MIC ~2–4 µg/mL against S. aureus) compared to BOC-protected variants, likely due to improved membrane permeability .

- Stability : BOC-protected amines demonstrate superior stability under basic conditions compared to Fmoc-protected analogs, making them preferable for multi-step syntheses .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。